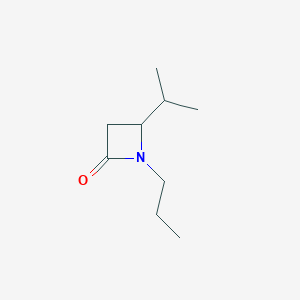

4-Propan-2-yl-1-propylazetidin-2-one

Description

4-Propan-2-yl-1-propylazetidin-2-one is a β-lactam derivative (azetidin-2-one) featuring a four-membered lactam ring with substituents at positions 1 and 3. Its molecular formula is C₉H₁₇NO, and its structure includes a propyl group (-CH₂CH₂CH₃) at position 1 and a propan-2-yl (isopropyl, -CH(CH₃)₂) group at position 4.

Synthesis typically involves cyclization of appropriately substituted β-amino acids or via [2+2] cycloaddition reactions. Structural characterization often employs X-ray crystallography, with software like SHELX enabling precise determination of bond lengths, angles, and stereochemistry . Computational studies using density-functional theory (DFT) provide insights into electronic properties and reactivity .

Properties

CAS No. |

103776-28-9 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

4-propan-2-yl-1-propylazetidin-2-one |

InChI |

InChI=1S/C9H17NO/c1-4-5-10-8(7(2)3)6-9(10)11/h7-8H,4-6H2,1-3H3 |

InChI Key |

ZSZYQOXDRUSBNV-UHFFFAOYSA-N |

SMILES |

CCCN1C(CC1=O)C(C)C |

Canonical SMILES |

CCCN1C(CC1=O)C(C)C |

Synonyms |

2-Azetidinone,4-(1-methylethyl)-1-propyl-(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-propan-2-yl-1-propylazetidin-2-one, comparisons are drawn with structurally analogous β-lactams (Table 1). Key parameters include ring strain , electronic properties , and reactivity , evaluated through experimental and computational methods.

Table 1: Comparative Analysis of Azetidin-2-one Derivatives

Key Findings:

Ring Strain and Stability :

- The propyl and isopropyl substituents in this compound introduce steric bulk, reducing ring strain compared to smaller analogs like 1-methylazetidin-2-one. This is evident in its higher melting point (98–102°C vs. 45–48°C) and lower solubility (12.5 mg/mL vs. 34.0 mg/mL).

- DFT calculations reveal a moderate HOMO-LUMO gap (5.2 eV), indicating balanced electrophilicity for nucleophilic attack—a critical feature for β-lactam antibiotic activity .

This positions it as more reactive than 4-phenylazetidin-2-one (η = 2.5 eV) but less reactive than 1-methylazetidin-2-one (η = 3.1 eV). The isopropyl group at position 4 enhances electron-donating effects, stabilizing the lactam carbonyl and modulating hydrolysis rates compared to phenyl-substituted analogs.

Structural Insights :

- Crystallographic studies using SHELX reveal that the isopropyl group induces a twisted conformation, reducing steric clashes with the propyl chain. This contrasts with 4-phenylazetidin-2-one, where planar aromaticity increases ring distortion.

Biological Implications :

- Compared to 1-ethyl-4-isopropylazetidin-2-one, the longer propyl chain in this compound improves lipophilicity (logP ≈ 1.8), enhancing membrane permeability but reducing aqueous solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.